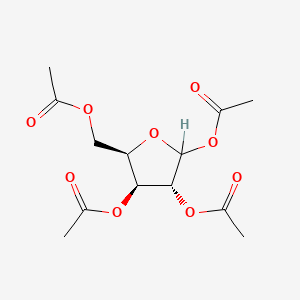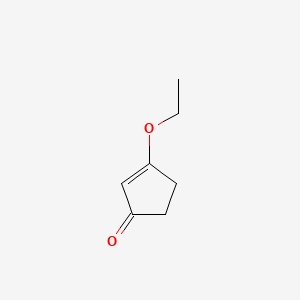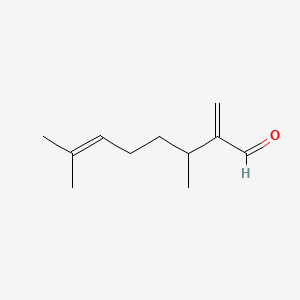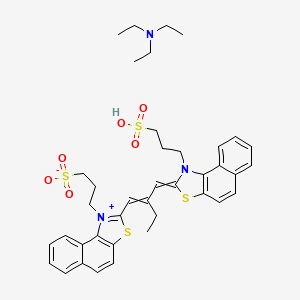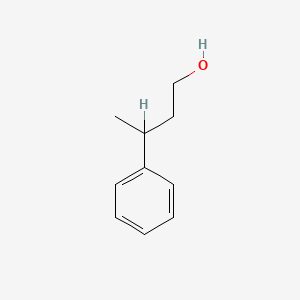
2-Propylnaphthalene
Descripción general
Descripción
2-Propylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research. It is a colorless liquid with a molecular formula of C13H12 and a boiling point of 256 °C.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis of 2-Phenylnaphthalenes : The synthesis of 2-phenylnaphthalene, closely related to 2-propylnaphthalene, has been developed using gold-catalyzed dimerization. This process leverages the benzyl carbon as a nucleophilic center, leading to the formation of a naphthalene scaffold (Wang et al., 2011).
Applications in Polymer Science
- Fluorescent Probes for Polymer Oxidation : 2-Dimethylamino-6-propionylnaphthalene (Prodan®), similar in structure to 2-propylnaphthalene, has been used as a sensitive fluorophore for monitoring the oxidation of polymers. It provides insights into the early stages of polymer oxidation through changes in fluorescence properties (Rapp et al., 2018).
Analytical Chemistry Applications
- Detection of Amino Acids and Serotonin : Dansyl-Cl, a compound derived from naphthalene, is used in biological research for forming stable and intensely colored derivatives with amino acids and peptides, which can be separated by chromatography (Leonard & Osborne, 1975).
Environmental Science and Toxicology
- Phthalate Exposure Biomarkers : High-resolution mass spectrometry has been used to identify biomarkers of phthalate exposure, including Di-(2-propylheptyl) phthalate (DPHP), a derivative of naphthalene. This method aids in human exposure assessments and identifies biotransformation products of phthalates (Hsu et al., 2019).
- Trends in Phthalate Exposure : Studies on Bis-(2-propylheptyl)phthalate (DPHP) in urine samples have shown increased exposure over time. This research helps in monitoring the public health impact of such compounds (Schütze et al., 2015).
Propiedades
IUPAC Name |
2-propylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14/c1-2-5-11-8-9-12-6-3-4-7-13(12)10-11/h3-4,6-10H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBNOHAXLHRIQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334132 | |
| Record name | 2-propylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propylnaphthalene | |
CAS RN |
2027-19-2 | |
| Record name | 2-propylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1593579.png)
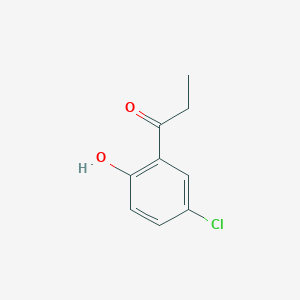
silane](/img/structure/B1593584.png)
